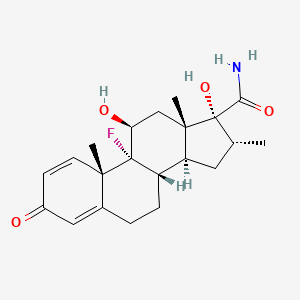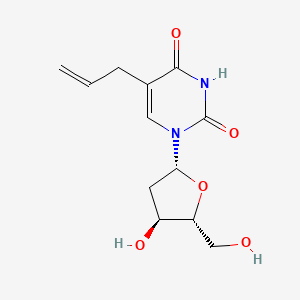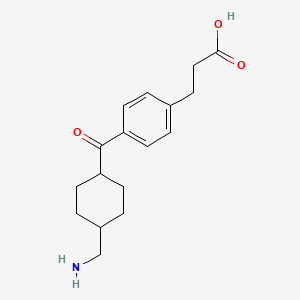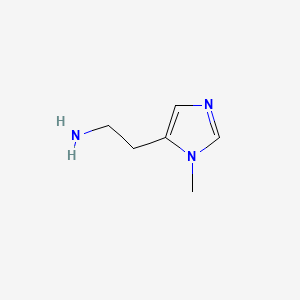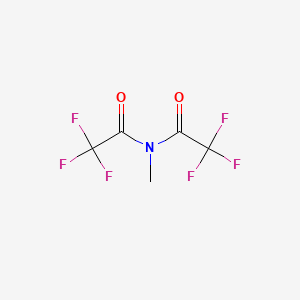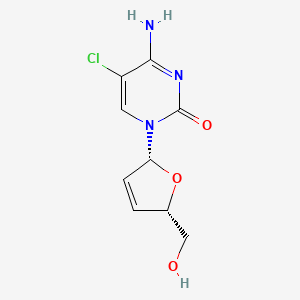
1-ethenylpyrrolidin-2-one;icos-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethenylpyrrolidin-2-one;icos-1-ene is a copolymer formed by the polymerization of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene. This compound is known for its unique properties, making it valuable in various industrial and scientific applications. It is commonly used in personal care products, adhesives, and as a film-forming agent .
准备方法
The synthesis of 1-ethenylpyrrolidin-2-one;icos-1-ene typically involves copolymerization. This process combines two different monomers, 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, under specific conditions to create the copolymer. The reaction can be carried out using various polymerization techniques such as solution polymerization, emulsion polymerization, and suspension polymerization .
In industrial production, the copolymerization process is optimized to achieve high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired properties of the final product .
化学反应分析
1-ethenylpyrrolidin-2-one;icos-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the copolymer, while reduction reactions can lead to reduced forms of the polymer .
科学研究应用
1-ethenylpyrrolidin-2-one;icos-1-ene has a wide range of scientific research applications. In chemistry, it is used as a dispersant and stabilizer in various formulations. In biology and medicine, it is utilized in drug delivery systems due to its biocompatibility and film-forming properties .
In the industrial sector, this copolymer is employed in personal care products such as skin care and hair care formulations. It acts as a thickening agent, film-former, and adhesion promoter, enhancing the performance and stability of these products .
作用机制
The mechanism of action of 1-ethenylpyrrolidin-2-one;icos-1-ene involves its ability to form films and interact with various molecular targets. The copolymer’s structure allows it to create a protective barrier on surfaces, which can be beneficial in applications like drug delivery and personal care products .
The molecular targets and pathways involved in its action depend on the specific application. For instance, in drug delivery, the copolymer can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating controlled release .
相似化合物的比较
1-ethenylpyrrolidin-2-one;icos-1-ene can be compared to other similar copolymers such as polyvinylpyrrolidone-eicosene copolymer and 1-butene-N-vinylpyrrolidone copolymer . These compounds share similar properties, such as film-forming ability and biocompatibility, but differ in their specific monomer compositions and resulting properties.
The uniqueness of this compound lies in its combination of 2-Pyrrolidinone, 1-ethenyl- and 1-eicosene, which imparts specific characteristics like enhanced adhesion and stability in various formulations .
属性
CAS 编号 |
28211-18-9 |
|---|---|
分子式 |
C26H49NO |
分子量 |
391.7 g/mol |
IUPAC 名称 |
1-ethenylpyrrolidin-2-one;icos-1-ene |
InChI |
InChI=1S/C20H40.C6H9NO/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2;1-2-7-5-3-4-6(7)8/h3H,1,4-20H2,2H3;2H,1,3-5H2 |
InChI 键 |
HTLWOXWXUHOLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC=C.C=CN1CCCC1=O |
Key on ui other cas no. |
28211-18-9 |
同义词 |
polyvinylpyrrolidone-eicosene copolymer PVP-1-eicosene copolymer PVP-eicosene copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


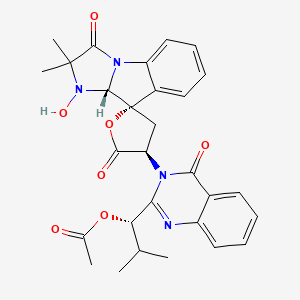


![3-[[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B1215215.png)
